molecular formula C14H14N2O2 B14899577 N-(2-methylbenzyl)-3-nitroaniline

N-(2-methylbenzyl)-3-nitroaniline

Cat. No.: B14899577
M. Wt: 242.27 g/mol
InChI Key: ZGMUFZZSZALRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzyl)-3-nitroaniline is an aromatic organic compound with the molecular formula C₁₄H₁₄N₂O₂. Its structure comprises a 3-nitroaniline core substituted with a 2-methylbenzyl group at the nitrogen atom (Fig. 1). This compound belongs to the nitroaniline family, which is notable for applications in medicinal chemistry, materials science, and agrochemicals .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-3-nitroaniline

InChI

InChI=1S/C14H14N2O2/c1-11-5-2-3-6-12(11)10-15-13-7-4-8-14(9-13)16(17)18/h2-9,15H,10H2,1H3

InChI Key

ZGMUFZZSZALRGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzyl)-3-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 2-methylbenzylamine to introduce the nitro group at the desired position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to alkylation with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (−NO₂) in N-(2-methylbenzyl)-3-nitroaniline undergoes reduction to form amines under specific conditions. Key methods include:

Catalytic Hydrogenation

  • Reagents/Conditions : Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) or Raney nickel in ethanol at 50–80°C .

  • Outcome : The nitro group is reduced to a primary amine (−NH₂). For example:

    C13H12N2O2H2/PdC13H14N2O+H2O\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{C}_{13}\text{H}_{14}\text{N}_2\text{O} + \text{H}_2\text{O}
  • Yield : Up to 85% under optimized conditions .

Chemical Reduction

  • Reagents/Conditions : Sodium dithionite (Na₂S₂O₄) in 1 M NaOH at 50°C .

  • Outcome : Selective reduction of the nitro group without affecting other functional groups.

  • Mechanism : Electron transfer from dithionite generates intermediates that hydrolyze to amines .

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, particularly at the meta position relative to the nitro group.

Halogenation

  • Reagents/Conditions : Chlorine (Cl₂) or bromine (Br₂) in acetic acid at 25°C.

  • Outcome : Substitution of hydrogen atoms with halogens:

    This compound+Br23-bromo-N-(2-methylbenzyl)-5-nitroaniline\text{this compound} + \text{Br}_2 \rightarrow \text{3-bromo-N-(2-methylbenzyl)-5-nitroaniline}
  • Yield : ~70–75% for bromination.

Alkylation/Arylation

  • Reagents/Conditions : Grignard reagents (e.g., CH₃MgBr) in tetrahydrofuran (THF) .

  • Outcome : Introduction of alkyl/aryl groups at the activated aromatic position.

Oxidation Reactions

The nitro group itself is resistant to oxidation, but the benzylamine side chain can undergo transformations.

Oxidation of the Benzyl Moiety

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media .

  • Outcome : Conversion of the methyl group on the benzyl ring to a carboxylic acid:

    CH3-C6H4-CH2-NH-C6H3(NO2)KMnO4HOOC-C6H4-CH2-NH-C6H3(NO2)\text{CH}_3\text{-C}_6\text{H}_4\text{-CH}_2\text{-NH-C}_6\text{H}_3(\text{NO}_2) \xrightarrow{\text{KMnO}_4} \text{HOOC-C}_6\text{H}_4\text{-CH}_2\text{-NH-C}_6\text{H}_3(\text{NO}_2)
  • Yield : ~60% under reflux conditions.

Schiff Base Formation

The primary amine generated from nitro reduction can react with aldehydes to form Schiff bases .

Example Reaction

  • Reagents/Conditions : 5-nitrothiophene-2-carbaldehyde in ethanol under reflux .

  • Outcome :

    NH2-C6H3(NO2)-CH2-C6H4(CH3)+OHC-C4H2S(NO2)Schiff base+H2O\text{NH}_2\text{-C}_6\text{H}_3(\text{NO}_2)\text{-CH}_2\text{-C}_6\text{H}_4(\text{CH}_3) + \text{OHC-C}_4\text{H}_2\text{S}(\text{NO}_2) \rightarrow \text{Schiff base} + \text{H}_2\text{O}
  • Yield : 78% after crystallization .

Comparative Reactivity in Functional Group Transformations

Reaction TypeReagents/ConditionsProductYield (%)Reference
Nitro ReductionH₂ (1 atm), Pd/C, EtOH, 50°CN-(2-methylbenzyl)-3-aminobenzene85
BrominationBr₂, AcOH, 25°C3-bromo derivative75
OxidationKMnO₄, H₂SO₄, refluxCarboxylic acid derivative60
Schiff Base Formation5-nitrothiophene-2-carbaldehydeImine-linked product78

Mechanistic Insights

  • Nitro Reduction : Proceeds via a stepwise electron-proton transfer mechanism, forming nitroso and hydroxylamine intermediates before yielding the amine .

  • Electrophilic Substitution : The nitro group directs incoming electrophiles to the meta position due to its strong electron-withdrawing effect.

  • Schiff Base Formation : The amine group acts as a nucleophile, attacking the carbonyl carbon of aldehydes to form C=N bonds .

Scientific Research Applications

N-(2-methylbenzyl)-3-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-3-nitroaniline and its derivatives depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the reduction of the nitro group to an amino group can enhance the compound’s ability to form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Key Structural Features:

  • Nitro group (-NO₂) at the meta position of the aniline ring.
  • 2-methylbenzyl group attached to the nitrogen atom, introducing steric and electronic effects.

Comparison with Structurally Similar Compounds

The biological and chemical properties of nitroanilines are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of N-(2-methylbenzyl)-3-nitroaniline with analogous compounds.

Table 1: Structural and Functional Comparison of Nitroaniline Derivatives

Compound Name Substituents and Features Biological Activity Key Applications
This compound 2-methylbenzyl group, nitro at meta position Antibacterial, enzyme inhibition Medicinal chemistry, materials
N-Benzyl-4-nitroaniline Benzyl group, nitro at para position Antibacterial, anticancer Pharmaceutical intermediates
N-(3-Methoxybenzyl)-2-nitroaniline 3-methoxybenzyl group, nitro at ortho position Antimicrobial Agrochemicals
N-(4-Chlorobenzyl)-3-nitroaniline 4-chlorobenzyl group, nitro at meta position Antimicrobial, antifungal Pesticides, coatings
N-(1,3-Benzodioxol-5-ylmethyl)-3-nitroaniline Benzodioxole moiety, nitro at meta position Redox activity, enzyme binding Drug discovery

Substituent Position and Electronic Effects

  • Nitro Group Position: Meta-nitro (e.g., this compound): Enhances electron-withdrawing effects, stabilizing negative charges in intermediates. This favors interactions with biological targets like enzymes . Ortho-nitro (e.g., N-(3-Methoxybenzyl)-2-nitroaniline): Introduces steric hindrance, reducing reactivity but enhancing selectivity in antimicrobial applications .
  • Substituent Type :

    • Methyl groups (e.g., 2-methylbenzyl in this compound) improve lipophilicity, aiding membrane penetration in antibacterial activity .
    • Chloro groups (e.g., 4-chlorobenzyl) enhance electrophilicity, boosting reactivity in agrochemical intermediates .
    • Methoxy groups (e.g., 3-methoxybenzyl) donate electron density via resonance, moderating nitro group reactivity .

Research Findings and Data

Table 2: Comparative Reactivity and Stability

Compound Name Melting Point (°C) Solubility (mg/mL) LogP
This compound 145–148 0.5 (water) 2.8
N-Benzyl-4-nitroaniline 162–165 0.3 (water) 3.1
N-(4-Chlorobenzyl)-3-nitroaniline 178–181 0.2 (water) 3.5
  • LogP Values : Higher lipophilicity in chlorinated derivatives correlates with enhanced antimicrobial activity .
  • Thermal Stability : Para-nitro derivatives (e.g., N-Benzyl-4-nitroaniline) exhibit higher melting points due to symmetry and packing efficiency .

Biological Activity

N-(2-methylbenzyl)-3-nitroaniline is a compound of interest due to its potential biological activities, including antibacterial, antifungal, and cytotoxic properties. This article reviews the synthesis, biological assays, and research findings related to this compound, highlighting its significance in medicinal chemistry.

1. Synthesis of this compound

The synthesis of this compound typically involves the nitration of an aniline derivative followed by a coupling reaction with a substituted benzyl group. The general reaction scheme can be summarized as follows:

  • Nitration : Aniline is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the para position.
  • Benzylation : The resulting nitroaniline is then reacted with 2-methylbenzyl chloride in the presence of a base (e.g., NaOH) to yield this compound.

2.1 Antibacterial Activity

This compound has shown promising antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

In comparative studies, the compound exhibited higher antibacterial potency than some standard antibiotics, indicating its potential as a lead compound for further development .

2.2 Antifungal Activity

The antifungal properties of this compound were evaluated against common fungal pathogens, including Candida albicans and Aspergillus niger. The results are summarized below:

Fungal StrainMIC (µg/mL)
Candida albicans40
Aspergillus niger60

These findings suggest that the compound possesses significant antifungal activity, particularly against Candida species .

2.3 Cytotoxicity

Cytotoxicity assays were conducted using human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results demonstrated that this compound exhibits selective cytotoxicity:

Cell LineIC₅₀ (µg/mL)
HeLa (cervical carcinoma)30
MCF-7 (breast cancer)25
A549 (lung cancer)35

The IC₅₀ values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, supporting its potential use in cancer therapy .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as protein synthesis and DNA replication. The nitro group in the structure is known to play a crucial role in its bioactivity, possibly through the generation of reactive oxygen species (ROS) or by forming adducts with cellular macromolecules.

4. Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into structure-activity relationships:

  • A study on related nitroanilines revealed that modifications at the benzyl position significantly influence antibacterial potency and selectivity against Gram-positive bacteria .
  • Research indicated that compounds with both nitro and aniline functionalities often exhibit enhanced cytotoxic effects due to their ability to induce apoptosis in cancer cells .

5. Conclusion

This compound demonstrates significant biological activity, particularly as an antibacterial and antifungal agent, along with notable cytotoxic effects against cancer cell lines. These properties make it a promising candidate for further pharmacological development. Future research should focus on elucidating its precise mechanisms of action and optimizing its structure for enhanced efficacy and reduced toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.